3-Cyanopropyltriethoxysilane

Description

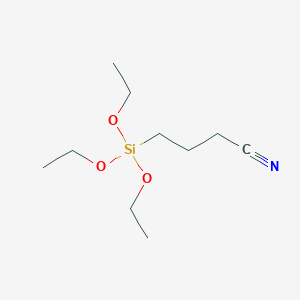

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-triethoxysilylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIURMCNTDVGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC#N)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061440 | |

| Record name | Butanenitrile, 4-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-47-6 | |

| Record name | 3-Cyanopropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanopropyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4-(triethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4-(triethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(triethoxysilyl)butyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANOPROPYLTRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N78W6A24DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Dynamics of 3 Cyanopropyltriethoxysilane

Hydrolysis and Condensation Kinetics of 3-Cyanopropyltriethoxysilane

The hydrolysis and condensation of this compound (CPTES) are fundamental processes that dictate the formation of siloxane networks and the functionalization of surfaces. These reactions are significantly influenced by various factors, including the catalytic environment, solvent properties, and reactant concentrations.

Influence of Catalytic Media: Acidic versus Alkaline Environments

The pH of the reaction medium plays a crucial role in the kinetics of CPTES hydrolysis and condensation. Both acidic and alkaline conditions catalyze the hydrolysis reaction, but through different mechanisms, leading to distinct reaction rates and product structures. mdpi.comnih.gov

In acidic environments, the hydrolysis reaction is initiated by the protonation of an ethoxy group, which makes the silicon atom more susceptible to nucleophilic attack by water. mdpi.comunm.edu This process generally leads to a higher rate of hydrolysis compared to condensation. nih.gov Conversely, in alkaline media, hydroxide (B78521) ions directly attack the silicon atom, resulting in a pentacoordinate transition state. mdpi.com This mechanism typically leads to a faster condensation rate relative to hydrolysis. nih.gov

The activation energy (Ea) for the hydrolysis of CPTES is markedly different in acidic and alkaline conditions, reflecting the distinct catalytic mechanisms. In an acidic medium, the activation energy for hydrolysis has been determined to be 58 kJ mol⁻¹. researchgate.netscienceopen.comresearchgate.net In contrast, the activation energy in an alkaline medium is significantly lower, at 20 kJ mol⁻¹. researchgate.netscienceopen.comresearchgate.net This substantial difference underscores the higher efficiency of alkaline catalysis for initiating the hydrolysis of CPTES. The activation energy for the subsequent production of ethanol, a byproduct of both hydrolysis and condensation, ranges from 22 to 55 kJ mol⁻¹ depending on the specific catalyst and its concentration. researchgate.netscienceopen.comqu.edu.qa

Table 1: Activation Energies for this compound Hydrolysis

| Catalytic Medium | Activation Energy (kJ mol⁻¹) |

| Acidic | 58 researchgate.netscienceopen.comresearchgate.net |

| Alkaline | 20 researchgate.netscienceopen.comresearchgate.net |

This table presents the activation energies for the hydrolysis of this compound in acidic and alkaline environments.

The rate constants of CPTES hydrolysis and condensation are strongly dependent on the type and concentration of the catalyst used. In acidic media, the hydrolysis rate constant shows a non-linear, second-power dependence on the concentration of water. researchgate.netscienceopen.comqu.edu.qa The concentration of the acid catalyst itself also directly influences the reaction rate. uni-saarland.de

In alkaline conditions, the relationship is more complex, with the rate constant depending on the initial concentrations of both the CPTES and the catalyst. researchgate.netscienceopen.comqu.edu.qa Different catalysts, even within the same class (e.g., various acids or bases), can lead to different reaction rates. For instance, strong acids like HCl lead to faster hydrolysis than weak acids. mdpi.com The concentration of the catalyst is a critical parameter; for example, in ammonia-catalyzed reactions, higher concentrations are required to achieve rates comparable to those with strong acid catalysts. uni-saarland.de The relationship between the rate constant and catalyst concentration can often be described by empirical formulas derived from the Arrhenius equation. researchgate.netscienceopen.comqu.edu.qa

Solvent Effects on Hydrolysis and Polymerization Rates

The choice of solvent can significantly impact the rates of hydrolysis and polymerization of CPTES. Solvents can influence the solubility of the silane (B1218182) and the stability of the transition states during the reaction. researchgate.netresearchgate.net For instance, an investigation into the effect of solvent properties like dielectric constant and viscosity revealed no change in the polarity of the activated complex during spontaneous hydrolysis, suggesting the reaction is not diffusion-controlled under those specific conditions. researchgate.net

Mechanistic Insights into Silane Hydrolysis and Condensation Reactions

The hydrolysis of this compound is a stepwise process where the three ethoxy groups are sequentially replaced by hydroxyl groups, forming silanols (Si-OH). This is followed by condensation reactions, where these silanol (B1196071) groups react with each other or with other hydrolyzed silane molecules to form siloxane bridges (Si-O-Si), leading to the formation of oligomers and eventually a polymer network. nih.gov

Polymerization Processes Involving this compound

The polymerization of this compound is a versatile process used to create a variety of materials with tailored properties. This process can be carried out through several methods, including co-condensation with other silanes and surface-initiated polymerization.

Co-condensation of CPTES with other alkoxysilanes, such as tetraethoxysilane (TEOS), is a common method to produce functionalized silica (B1680970) particles. rsc.org This approach allows for the incorporation of the cyano-functional group throughout the silica network, imparting specific properties to the final material. For example, co-condensing CPTES with TEOS in a modified Stöber process can lead to silica hybrid particles with a significantly increased specific surface area. rsc.org The resulting particles have been shown to have a homogeneous distribution of the cyano functionalities. rsc.org

Another important application of CPTES polymerization is the functionalization of surfaces. This can be achieved by grafting CPTES onto a substrate, such as silica gel. nih.govmdpi.com The process involves the hydrolysis of CPTES and subsequent condensation with hydroxyl groups on the substrate surface, forming a covalent bond. This method is used to modify the surface properties of materials, for example, to create stationary phases for chromatography. mdpi.com Furthermore, CPTES can be used in the synthesis of vertically aligned porous silica thin films through an electrochemically assisted self-assembly co-condensation process. mdpi.com

In some synthetic procedures involving acidic hydrolysis of CPTES, an unexpected conversion of the cyanopropyl group to a chloropropyl group has been observed, particularly when using hydrochloric acid as the catalyst in a methanol (B129727) solvent. researchgate.net This highlights the importance of carefully selecting reaction conditions to achieve the desired functionalization.

Kinetic Studies of this compound Polymerization

The polymerization of this compound (CPTES) is a complex, consecutive reaction that has been investigated through kinetic studies, primarily using gas chromatography. scienceopen.comresearchgate.net The process is significantly influenced by factors such as the catalyst (acidic or alkaline), the concentration of water, and the reaction temperature. scienceopen.comresearchgate.net

The polymerization process involves two main stages: hydrolysis and condensation. In the hydrolysis step, the ethoxy groups (-OC2H5) on the silicon atom are replaced by hydroxyl groups (-OH). This is followed by the condensation stage, where siloxane bridges (Si-O-Si) are formed between the hydrolyzed molecules, leading to the formation of oligomers and eventually a polymer network. nih.govmdpi.com

The thermodynamic nature of the reaction is also pH-dependent. In an acidic medium, the polymerization of CPTES is an endothermic reaction, whereas in an alkaline medium, it is exothermic. scienceopen.comresearchgate.netresearchgate.net Furthermore, at high temperatures in an acidic medium, the reaction is spontaneous. scienceopen.com The rate constant of the reaction is empirically related to the catalyst concentration and follows the Arrhenius equation. scienceopen.comresearchgate.net In acidic conditions, the rate constant shows a non-linear increase (to the power of 2) with the water concentration. scienceopen.comresearchgate.net In contrast, the kinetics in an alkaline medium are more complex and depend on the initial concentrations of both CPTES and the catalyst. scienceopen.comresearchgate.net

Interactive Data Table: Activation Energies in CPTES Polymerization

| Condition | Activation Energy of Hydrolysis (kJ mol⁻¹) | Activation Energy of Ethanol Production (kJ mol⁻¹) |

|---|---|---|

| Alkaline Medium | 20 scienceopen.comresearchgate.netresearchgate.net | 22-55 scienceopen.comresearchgate.netresearchgate.net |

Co-condensation Strategies with Tetraethoxysilane and Other Alkoxide Precursors

The co-condensation of this compound (CPTES) with other alkoxide precursors, most notably tetraethoxysilane (TEOS), is a versatile method for creating functionalized silica-based materials. nih.govrsc.orgrsc.org This approach allows for the incorporation of the cyanopropyl group into a silica network, imparting specific chemical properties to the final material. The process is a cornerstone of the Stöber method for synthesizing monodisperse silica particles and is also employed in the formation of functionalized thin films and mesoporous materials. rsc.orguwu.ac.lk

In a typical co-condensation reaction, CPTES and TEOS are hydrolyzed and condensed together in the presence of a catalyst (commonly ammonia (B1221849) in the Stöber process) and a solvent. rsc.orgrsc.org The resulting hybrid material possesses a silica framework with pendant cyanopropyl groups. The properties of these materials, such as particle size, surface area, and the degree of functionalization, can be tailored by adjusting the ratio of CPTES to TEOS and the reaction conditions. nih.govrsc.org

Research has shown that the choice of the organoalkoxide precursor significantly impacts the physical characteristics of the resulting silica particles. rsc.orgrsc.org For instance, the co-condensation of CPTES with TEOS can lead to a dramatic increase in the specific surface area of the silica particles compared to unfunctionalized silica. rsc.orgrsc.org One study reported an increase from 17 m² g⁻¹ for unfunctionalized particles to 270 m² g⁻¹ for particles functionalized with CPTES. rsc.orgrsc.org This strategy has been successfully used to prepare functional silica hybrid particles with a homogeneous distribution of the cyanopropyl functionalities within the particle structure. rsc.orgrsc.org

Furthermore, co-condensation is a key step in the synthesis of more complex materials. For example, it has been used to create vertically aligned porous silica thin films. nih.govresearchgate.net In this application, CPTES and TEOS are co-condensed in the presence of a surfactant template. The resulting film has a highly ordered mesoporous structure with cyanopropyl groups lining the pore channels. nih.govresearchgate.net This allows for further chemical modification within the pores.

Controlled Synthesis of this compound Oligomers and Polysiloxanes

The controlled synthesis of oligomers and polysiloxanes from this compound (CPTES) is crucial for tailoring the properties of the resulting materials for specific applications. The polymerization of CPTES, like other trifunctional silanes, can lead to the formation of complex, crosslinked structures known as silsesquioxanes. mdpi.com The degree of polymerization and the final structure of the polysiloxane are influenced by several factors, including the reaction conditions and the presence of other reactants. researchgate.net

The synthesis often involves hydrolysis and condensation reactions, where the rate and extent of these reactions dictate the molecular weight and architecture of the resulting polymer. google.com By carefully controlling parameters such as temperature, catalyst, and solvent, it is possible to direct the synthesis towards the formation of specific oligomeric structures or higher molecular weight polysiloxanes. researchgate.netresearchgate.net For instance, elevating the temperature can accelerate the polymerization process, leading to higher viscosity in a shorter time. researchgate.net

The structure of the resulting oligomers can range from linear or branched chains to more complex cyclic and bicyclic structures. mdpi.com The formation of these different oligomer patterns is dependent on factors like the water-to-silane ratio. mdpi.com

Chemical Transformation and Derivatization of the Cyanopropyl Moiety

The cyanopropyl group of this compound (CPTES) serves as a versatile chemical handle that can be transformed into a variety of other functional groups, significantly expanding the applicability of materials functionalized with this silane. researchgate.net These transformations allow for the tailoring of surface properties and the introduction of new reactive sites.

Conversion of the Nitrile Group to Aminopropyl, Carboxyl, and Chloroalkyl Functionalities

The nitrile (cyano) group of CPTES can be readily converted into other valuable functionalities, including aminopropyl, carboxyl, and, under certain conditions, chloroalkyl groups. researchgate.net

Conversion to Aminopropyl Groups: The reduction of the nitrile group to a primary amine is a common and important transformation. This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents. The resulting aminopropyl functionality is highly reactive and can be used for a wide range of subsequent modifications, such as the immobilization of biomolecules or the grafting of polymers. This transformation is analogous to the conversion of other nitriles to amines and is a key step in creating amine-functionalized silica surfaces.

Conversion to Carboxyl Groups: The hydrolysis of the nitrile group to a carboxylic acid is another important derivatization. This can be accomplished under either acidic or basic conditions. For instance, treatment with concentrated hydrochloric acid or sulfuric acid can effectively convert the cyanopropyl group to a carboxypropyl group. mdpi.comtandfonline.com This transformation is useful for creating surfaces with negative charges or for further reactions involving the carboxylic acid group, such as esterification or amidation. One documented method involves hydrolyzing the cyanopropyl groups in a mixture of concentrated hydrochloric acid, acetone, and water at elevated temperatures. mdpi.com Another approach utilizes concentrated sulfuric acid at 50°C. tandfonline.com

Conversion to Chloroalkyl Functionalities: An interesting and somewhat unexpected transformation is the conversion of the cyanopropyl group to a chloropropyl group. This has been observed to occur during the acid hydrolysis of CPTES with a high molar ratio of hydrochloric acid in methanol. researchgate.netresearchgate.net Instead of the expected carboxylic acid, the reaction can lead to the replacement of the cyano group with a chlorine atom, forming an octakis(chloropropyl)octasilsesquioxane structure. researchgate.netresearchgate.net This provides a route to chloro-functionalized polysiloxanes, which can be valuable intermediates for further nucleophilic substitution reactions.

Interactive Data Table: Transformations of the Cyanopropyl Group

| Starting Functionality | Reagents/Conditions | Resulting Functionality |

|---|---|---|

| Cyanopropyl | Catalytic Hydrogenation / Chemical Reducing Agents | Aminopropyl |

| Cyanopropyl | Concentrated HCl, Acetone, Water, 70°C mdpi.com | Carboxypropyl |

| Cyanopropyl | Concentrated H2SO4, 50°C tandfonline.com | Carboxypropyl |

Fabrication of Advanced Functional Materials Utilizing 3 Cyanopropyltriethoxysilane

Hybrid Organic-Inorganic Materials Synthesis

The synthesis of hybrid organic-inorganic materials leverages the dual nature of precursors like 3-Cyanopropyltriethoxysilane to create materials with a unique combination of properties derived from both their organic and inorganic components. nih.gov This approach allows for the development of novel materials with applications spanning from catalysis to protective coatings.

Integration of this compound in Sol-Gel Processes

The sol-gel process is a cornerstone technique for the fabrication of hybrid materials from molecular precursors. wikipedia.org This wet-chemical method involves the transition of a colloidal solution (sol) into a gel-like network. wikipedia.org this compound is readily integrated into sol-gel processes, where its ethoxy groups undergo hydrolysis and condensation reactions.

The initial step involves the hydrolysis of the ethoxy groups (Si-OCH2CH3) in the presence of water to form reactive silanol (B1196071) groups (Si-OH). This reaction can be catalyzed by either an acid or a base. nih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the solvent used. researchgate.net For instance, the hydrolysis of CPTES has an activation energy of 58 kJ mol−1 in acidic media and 20 kJ mol−1 in alkaline media. researchgate.net

The condensation of hydrolyzed this compound molecules results in the formation of a robust, three-dimensional cross-linked siloxane network. These Si-O-Si bonds form the inorganic backbone of the hybrid material, providing structural integrity and thermal stability. The degree of cross-linking can be controlled by adjusting the reaction conditions, such as the concentration of water and catalyst.

The formation of these networks is not limited to the self-condensation of CPTES. The silanol groups on the hydrolyzed CPTES can also react with hydroxyl groups present on the surface of various substrates, such as glass or metal oxides. This leads to the formation of strong covalent bonds between the hybrid material and the substrate, a crucial aspect for the development of durable coatings and surface modifications. google.com The mechanism involves the reaction of silanol groups to form oligomers or polymers, which is an exothermic reaction in alkaline media and endothermic in acidic conditions.

The inclusion of this compound in sol-gel synthesis provides a powerful tool for tailoring the physical characteristics of the resulting hybrid materials. The interplay between the inorganic siloxane network and the organic cyanopropyl groups influences the final microstructure, porosity, and specific surface area.

Research has demonstrated that the careful selection of organoalkoxide precursors, including CPTES, can be used to tailor the microstructure of silica (B1680970) hybrid particles. nih.gov For example, the co-condensation of CPTES with tetraethoxysilane (TEOS) in a modified Stöber process can lead to a significant increase in the specific surface area of the resulting particles. One study reported a drastic increase in specific surface area to 270 m²g⁻¹ for CPTES-functionalized silica particles, compared to 17 m²g⁻¹ for unfunctionalized silica particles. nih.gov

Co-Condensation with Diverse Organoalkoxysilanes for Tunable Properties

To further expand the functional capabilities of hybrid materials, this compound is often co-condensed with other organoalkoxysilanes. This approach allows for the creation of multifunctional materials with properties that can be precisely tuned by varying the type and ratio of the precursors.

The co-condensation process involves the simultaneous hydrolysis and condensation of a mixture of two or more different alkoxide precursors. nih.gov This results in a hybrid material where different organic functionalities are incorporated into the same siloxane network. For instance, CPTES has been successfully co-condensed with precursors like tetraethoxysilane (TEOS), (3-mercaptopropyl)triethoxysilane (MPTES), and (3-aminopropyl)triethoxysilane (APTES). nih.gov

The combination of different organoalkoxysilanes in a single material can lead to synergistic effects, where the properties of the final material are more than just the sum of its individual components. rsc.org For example, bifunctional mesoporous silica nanospheres have been synthesized by co-condensing TEOS with both 3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane (AEPTMS) and CPTES. rsc.org

A study investigating the co-condensation of TEOS with MPTES, CPTES, and APTES found that while all three systems produced functional silica hybrid particles, the incorporation of the organic functionality and the degree of condensation varied. nih.gov APTES showed a higher degree of incorporation, while MPTES and CPTES were more challenging to co-condense with TEOS. nih.gov Despite this, a homogeneous distribution of functionalities within the particles was observed in all cases. nih.gov This highlights the importance of carefully selecting the precursor combination and reaction conditions to achieve the desired synergistic effects and material properties.

Development of Germania-Based Organic-Inorganic Hybrid Coatings with this compound

While silica-based hybrids are the most common, the principles of sol-gel chemistry can be extended to other metal oxides. Germania (GeO₂) is one such alternative that offers unique properties, particularly in terms of chemical stability. Hybrid coatings based on germania have been developed, incorporating organic functionalities through the use of organoalkoxysilanes like this compound.

In one approach, hydroxy-terminated polydimethylsiloxane (B3030410) (PDMS) and this compound were used as organic ligands containing sol-gel-active sites. usf.edu These were integrated into a germania matrix to create hybrid coatings. The development of such germania-based systems opens up possibilities for applications requiring high chemical resistance, as germania-based sol-gel coatings have demonstrated impressive stability under extreme pH conditions. researchgate.net For example, a germania-based coating survived continuous exposure to 1.0 M HCl (pH ~0.0) and 1.0 M NaOH (pH ~14.0) for five days with minimal change in performance. researchgate.net The incorporation of CPTES into these germania networks allows for the introduction of the polar cyano functionality, which can be beneficial for specific applications requiring tailored surface properties or further chemical modification.

Surface Modification and Functionalization Methodologies

This compound (CPTES) is a versatile organosilane compound widely employed for the surface modification of a variety of materials. ontosight.aicfsilicones.comcfsilicones.com Its unique molecular structure, featuring a reactive cyanopropyl group and hydrolyzable ethoxy groups, allows for the introduction of specific functionalities onto substrates, thereby altering their surface properties to suit advanced applications. ontosight.ai The key to its functionality lies in the ability of the ethoxy groups to hydrolyze and form silanol groups (Si-OH), which can then covalently bond with hydroxyl-rich surfaces, while the cyano group provides tailored chemical reactivity and polarity.

The covalent attachment of this compound to inorganic substrates is a cornerstone of its application in advanced materials. This process is particularly effective on surfaces rich in hydroxyl groups, such as silica (SiO₂), various metal oxides (e.g., TiO₂, Al₂O₃), and even passivated metal surfaces like gold electrodes. mdpi.com The grafting process transforms the inherent properties of these substrates, enabling their use in a wider range of technological fields.

The formation of a durable silane (B1218182) layer on oxide surfaces is a multi-step process that ensures strong adhesion and long-term stability. The primary mechanism involves the hydrolysis of the ethoxy groups of the this compound molecule in the presence of water, which can be present as adsorbed surface moisture or added to the reaction medium. mdpi.com This hydrolysis reaction results in the formation of reactive silanol groups (-SiOH).

Following hydrolysis, these silanol groups can undergo two key reactions:

Condensation with Surface Hydroxyls: The silanol groups of the CPTES molecule react with the hydroxyl groups (-OH) present on the surface of the inorganic substrate (e.g., Si-OH on silica). This condensation reaction forms strong, covalent siloxane bonds (Si-O-Substrate), effectively anchoring the CPTES molecule to the surface. researchgate.netresearchgate.net

Intermolecular Condensation: Adjacent hydrolyzed CPTES molecules can also condense with each other, forming a cross-linked siloxane network (Si-O-Si) that runs parallel to the substrate surface. mdpi.comresearchgate.net This network enhances the stability and durability of the functional coating.

The terminal cyano (-C≡N) group of the grafted this compound molecule plays a crucial role in modifying the surface properties of the substrate. The strong dipole moment of the cyano group significantly alters the surface energy and polarity. This allows for precise control over two key characteristics: surface charge and wettability.

Surface Charge Modification: The introduction of cyano groups, which are electron-withdrawing, can systematically alter the surface charge density of a material. researchgate.nettandfonline.com This has been demonstrated in the context of triboelectric nanogenerators (TENGs), where modifying cellulose (B213188) nanofibrils with CPTES weakened the material's triboelectric charge density. researchgate.nettandfonline.com By carefully controlling the density of these grafted functional groups, the surface potential can be finely tuned for specific electronic applications. tandfonline.com

Table 1: Illustrative Impact of CPTES Functionalization on Substrate Properties

| Substrate | Property Modified | Mechanism | Result |

| Silica | Wettability | Formation of a dense, cross-linked siloxane layer with exposed cyanopropyl groups. | Increased hydrophobicity. |

| Metal Oxides | Adhesion | Covalent bond formation (Si-O-Metal) at the interface. | Enhanced adhesion for subsequent polymer coatings. cfsilicones.com |

| Cellulose Nanofibrils | Surface Charge | Introduction of electron-withdrawing cyano groups. researchgate.net | Tailored triboelectric charge density for TENG applications. researchgate.nettandfonline.com |

Modification of Nanomaterials (e.g., Nanosilica, Carbon Nanostructures, Mesoporous Silica)

The functionalization of nanomaterials with this compound is a critical strategy for enhancing their performance and integrating them into larger systems. ontosight.aicfsilicones.com The high surface-area-to-volume ratio of nanomaterials makes them particularly amenable to surface modification, where even a thin silane layer can dramatically alter their properties.

CPTES is used to functionalize a range of nanomaterials, including:

Nanosilica: CPTES can be grafted onto the surface of silica nanoparticles to improve their dispersion in organic matrices and to introduce reactive sites for further chemical transformations.

Carbon Nanostructures: While pristine carbon surfaces like those of carbon nanotubes (CNTs) or graphene lack the hydroxyl groups necessary for direct silanization, they can be pre-treated (e.g., through acid oxidation) to introduce these reactive sites. Subsequent grafting with CPTES can enhance their compatibility with polymer matrices in composites or modify their electronic properties.

Mesoporous Silica: The internal and external surfaces of mesoporous silica can be functionalized with CPTES. This allows for the tuning of pore surface properties, which is valuable for applications in catalysis, separation, and controlled release systems.

The modification of biopolymers with this compound opens up avenues for creating advanced biomaterials with tailored properties. ontosight.aicfsilicones.comsigmaaldrich.com Biopolymers often possess functional groups like hydroxyls (-OH) or amines (-NH₂) that can react with the silane.

In a notable application, CPTES has been used to modify sporopollenin (B1173437), a highly robust biopolymer extracted from plant spores. nih.gov By functionalizing the sporopollenin microparticles with CPTES and introducing magnetite, a novel sorbent material was created for the micro-extraction of non-steroidal anti-inflammatory drugs from water samples. nih.gov This demonstrates the utility of CPTES in creating hybrid organic-inorganic materials based on natural polymers for environmental applications. Furthermore, CPTES-modified scaffolds, when used with biopolymers like chitosan, have shown potential for enhanced biocompatibility, promoting cellular adhesion and proliferation, which are critical for tissue engineering applications.

Development of High-Performance Composite Materials

This compound plays a significant role as a coupling agent and surface modifier in the development of high-performance composite materials. Composites are materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. mdpi.com The performance of a composite is highly dependent on the strength and stability of the interface between the reinforcement (e.g., fibers, particles) and the matrix (e.g., polymer).

CPTES enhances the interfacial adhesion between inorganic reinforcements (like glass fibers or silica particles) and organic polymer matrices. The silane acts as a molecular bridge: its hydrolyzed silanol groups bond to the inorganic surface, while the cyanopropyl group can interact favorably with the polymer matrix through polar interactions or be chemically converted to other functional groups that can react with the matrix. This improved adhesion leads to more efficient stress transfer from the matrix to the reinforcement, resulting in composite materials with enhanced mechanical properties, such as strength and durability. mdpi.comiotasilane.com

A recent study highlighted the use of CPTES-modified polyacrylic acid (PAA) as a binder in silicon-composite anodes for lithium-ion batteries. rsc.org The introduction of the polar cyano groups was intended to modulate the electrochemical interface. The resulting electrodes showed a 17% increase in capacity retention compared to those with an unmodified PAA binder, demonstrating that CPTES can be a key component in creating more stable and efficient energy storage materials. rsc.org

Interfacial Engineering and Adhesion Promotion in Polymer Composites

This compound (CPTES) is a bifunctional organosilane utilized as a coupling agent and adhesion promoter in the fabrication of polymer composites. researchgate.netmdpi.com Its molecular structure is key to its function; it possesses ethoxy groups that can hydrolyze into reactive silanol groups, and a terminal cyano (nitrile) group. The silanol groups can form strong, covalent siloxane bonds (Si-O-Si) with inorganic surfaces like glass, silica, and metal oxides, while the cyanopropyl group provides compatibility and can interact with the polymer matrix. researchgate.net This dual reactivity allows CPTES to act as a molecular bridge, chemically linking the inorganic reinforcement phase to the organic polymer matrix, a process crucial for effective interfacial engineering. researchgate.netmdpi.com

The primary goal of using CPTES at the interface is to enhance the adhesion between dissimilar materials. researchgate.net This improved adhesion facilitates more efficient stress transfer from the polymer matrix to the reinforcing filler, which is fundamental to improving the mechanical properties of the composite material. mdpi.com Effective coupling at the interface can lead to significant increases in properties like tensile and flexural strength. researchgate.net

Research has demonstrated the efficacy of CPTES in modifying fillers and substrates. For instance, when used in a one-step synthesis with tetraethoxysilane (TEOS) to create functional silica hybrid particles, CPTES was shown to drastically alter the material's microstructure. A study comparing different organoalkoxide precursors found that CPTES led to a remarkable increase in the specific surface area of the resulting silica particles, from 17 m²/g for unfunctionalized silica to 270 m²/g. rsc.org This high surface area can provide more sites for interaction with a polymer matrix.

Interactive Table 1: Research Findings on CPTES in Polymer Composites Users can sort and filter this table based on the parameters provided.

| Polymer Matrix/System | Filler/Substrate | CPTES Role | Key Research Finding | Reference |

| N/A (Silica Synthesis) | Tetraethoxysilane (TEOS) | Co-condensation precursor | Increased the specific surface area of silica particles from 17 m²/g to 270 m²/g. | rsc.org |

| Epoxy | Silicon Oxide Filler | Adhesion promoter | The effectiveness of a silane is dependent on its functional group matching the epoxy's cure chemistry. | imapsjmep.org |

| Polyamide 6 (PA6) | Carbon Fiber | Component of surface treatment | Surface treatment is essential to improve weak interfacial bonding between inert carbon fibers and the thermoplastic matrix. | bohrium.com |

| General Thermoplastics | Fiber Reinforcements | Coupling agent for nanoparticle grafting | Promotes the formation of chemical bonds between reinforcements and the polymer matrix by grafting nanoparticles to the fiber surface. | mdpi.com |

Role of this compound as an Additive in Advanced Functional Systems

Beyond its role as a structural adhesion promoter, this compound serves as a functional additive where its unique nitrile group imparts specific properties to advanced material systems. The electron-withdrawing nature and the strong dipole moment of the cyano group are exploited in applications ranging from energy storage to photovoltaics. rsc.orgacs.org

In the field of lithium-ion batteries (LIBs), CPTES has been investigated as a functional additive to engineer the electrochemical interface. In one study, polyacrylic acid (PAA), a common binder for silicon anodes, was modified with CPTES. rsc.org The rationale was that the nitrile-bearing side chains, with their conformationally-labile permanent dipoles, could dynamically modulate charge transfer kinetics across the solid electrolyte interphase (SEI). rsc.org The results were significant: the CPTES-modified PAA binder exhibited a 17% increase in capacity retention compared to the unmodified binder. This improvement was attributed to a favorable cathodic shift of approximately 150 mV in the pre-alloying voltage range, demonstrating that the dipolar nature of the cyano group had a direct and positive effect on the electrochemical stability and performance of the silicon anode. rsc.org

CPTES is also used in liquid chromatography as a hydrophobic coating and offers the potential for further functionalization of silica surfaces through "click chemistry," leveraging the reactivity of the nitrile group. rsc.org The polymerization kinetics of CPTES have been studied, revealing that the reaction is endothermic in an acidic medium and exothermic in an alkaline one, with activation energies for hydrolysis being 58 kJ/mol and 20 kJ/mol, respectively. scienceopen.com This fundamental understanding of its reactivity is crucial for controlling its incorporation and function as an additive in various systems. scienceopen.com

Interactive Table 2: Research Findings on CPTES as a Functional Additive Users can sort and filter this table based on the parameters provided.

| Functional System | Role of CPTES | Specific Function of Cyano Group | Observed Outcome | Reference |

| Lithium-Ion Battery (Silicon Anode) | Binder modifier (CPTES-PAA) | Provides a permanent dipole to modulate interfacial charge transfer kinetics. | 17% increase in capacity retention; cathodic shift of ~150 mV in overpotential. | rsc.org |

| Perovskite Solar Cell (PSC) | Additive in PbI2 precursor | Acts as a strong electron-withdrawing group. | Deteriorated overall photovoltaic performance compared to control and other silanes. | acs.orgresearchgate.net |

| Liquid Chromatography | Hydrophobic coating on silica | Provides a hydrophobic surface and a site for further "click chemistry" functionalization. | Enables tailored surface properties for separation applications. | rsc.org |

| Polymerization Studies | Monomer | N/A (focus on hydrolysis/condensation) | Reaction is endothermic in acid and exothermic in alkali; activation energy for hydrolysis is 20-58 kJ/mol. | scienceopen.com |

Applications of 3 Cyanopropyltriethoxysilane in Analytical Chemistry and Separation Science

Chromatographic Stationary Phases

The performance of chromatographic separations is critically dependent on the physicochemical properties of the stationary phase. 3-Cyanopropyltriethoxysilane serves as a valuable precursor for the synthesis of functionalized stationary phases, offering unique selectivity and enhanced separation capabilities for a wide range of analytes.

Synthesis and Characterization of Functionalized Stationary Phases for Liquid Chromatography

In liquid chromatography (LC), stationary phases functionalized with 3-cyanopropyl groups exhibit a moderate polarity, making them suitable for both normal-phase and reversed-phase separations. The synthesis of these phases typically involves the chemical bonding of this compound to a silica (B1680970) support.

The general synthesis process begins with the activation of silica gel to increase the number of surface silanol (B1196071) groups. Subsequently, the activated silica is reacted with this compound in a suitable organic solvent, often under reflux conditions. The ethoxy groups of the silane (B1218182) react with the surface silanols, forming stable siloxane bonds and anchoring the cyanopropyl functional groups to the silica surface. The resulting material is then washed and dried to remove any unreacted silane and solvent.

Characterization of these functionalized stationary phases is crucial to understand their chromatographic properties. Techniques such as elemental analysis are used to determine the carbon and nitrogen content, which provides an indication of the ligand density on the silica surface. Fourier-transform infrared spectroscopy (FTIR) is employed to confirm the presence of the cyanopropyl groups, typically showing a characteristic C≡N stretching vibration. The performance of these stationary phases is evaluated by separating standard mixtures of analytes with varying polarities. For instance, a diisopropylcyanopropylsilane stationary phase has been characterized with a ligand density of 2.1 µmol/m².

The separation efficiency of columns packed with these materials is assessed by determining the number of theoretical plates (N) and the height equivalent to a theoretical plate (HETP) for specific analytes. Enhanced efficiency is observed when the hydrophobic coating effectively shields the silica surface, leading to symmetrical peak shapes and reduced band broadening.

Table 1: Comparison of Chromatographic Parameters for a Cyanopropyl Stationary Phase

| Parameter | Value |

| Support Material | Type B Silica |

| Functional Group | Diisopropylcyanopropylsilane |

| Ligand Density | 2.1 µmol/m² |

| pH Stability Range | 1-8 |

| Carbon Load | 10% |

This table presents typical characteristics of a commercially available cyanopropyl stationary phase, highlighting its key properties for liquid chromatography applications.

The sol-gel process offers a versatile method for preparing stationary phases for gas chromatography (GC) with high thermal stability and unique selectivity. This compound can be incorporated into a sol-gel network to create a polar stationary phase suitable for the separation of a wide range of compounds, including fatty acid methyl esters (FAMEs) and isomers.

In this method, this compound is co-hydrolyzed and co-condensed with other silane precursors, such as tetraethoxysilane (TEOS), in the presence of a catalyst and water. This reaction forms a porous, cross-linked polysiloxane network within the capillary column. The concentration of the cyanopropyl groups can be controlled by adjusting the molar ratio of the precursors, allowing for the fine-tuning of the stationary phase polarity. Research has led to the development of highly polar stationary phases containing up to 88% cyanopropyl polysiloxane, which are stabilized by incorporating arylene bridges into the polymer backbone to enhance thermal stability. These columns exhibit distinct advantages in terms of higher temperature limits and improved separation quality for complex samples like FAMEs.

Table 2: Performance of an 88% Cyanopropyl Polysiloxane GC Stationary Phase

| Analyte Type | Key Feature | Advantage |

| Fatty Acid Methyl Esters (FAMEs) | High Polarity | Resolution of geometric and positional isomers |

| Volatile Organic Compounds | Arylene-stabilized backbone | Higher upper temperature limit and longer lifetime |

This table summarizes the performance advantages of a high-polarity cyanopropyl stationary phase in gas chromatography, particularly for the challenging separation of FAME isomers.

Capillary Microextraction (CME) Coatings for Trace Analyte Preconcentration

Capillary microextraction (CME) is a solvent-minimized sample preparation technique used for the preconcentration of trace analytes from various matrices. The inner surface of a fused silica capillary is coated with a sorbent material that selectively extracts the target analytes. This compound is an excellent precursor for creating these coatings due to its ability to form stable, chemically bonded phases with tailored polarity.

The sol-gel method is commonly employed to create hybrid organic-inorganic coatings within the capillary. By co-condensing this compound with other precursors, such as hydroxy-terminated polydimethylsiloxane (B3030410) (PDMS), coatings with dual polarity can be fabricated. The cyanopropyl groups provide polar interaction sites, while the PDMS component offers nonpolar characteristics.

Coatings derived from this compound have demonstrated high efficiency in the extraction of both polar and nonpolar analytes from aqueous samples. The presence of the polar cyanopropyl moiety enhances the extraction of polar compounds such as phenols, alcohols, and fatty acids, while the siloxane backbone and any nonpolar co-monomers facilitate the extraction of nonpolar analytes like polycyclic aromatic hydrocarbons (PAHs).

One study reported the development of germania-based hybrid organic-inorganic sol-gel coatings using this compound and PDMS. These coatings exhibited excellent pH and thermal stability. The sol-gel germania cyanopropyl-PDMS capillaries were effective in extracting a wide range of analytes from water.

Table 3: Extraction Efficiency of a Sol-Gel Germania-Cyanopropyl-PDMS Coating for Various Analyte Classes

| Analyte Class | Example Compounds | Extraction Efficiency |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene | High |

| Aldehydes and Ketones | Benzaldehyde, Acetophenone | High |

| Phenols | Phenol, 2,4-Dichlorophenol | High |

| Alcohols | 1-Octanol, Benzyl alcohol | High |

| Fatty Acids | Octanoic acid, Dodecanoic acid | High |

This table showcases the broad applicability of a this compound-containing sol-gel coating for the capillary microextraction of diverse organic compounds from aqueous matrices.

Fabrication of Gradient Stationary Phases for Advanced Chromatographic Separations

Gradient stationary phases, where the chemical composition of the stationary phase changes continuously along the length of the column, offer a powerful tool for optimizing chromatographic separations. This approach can provide unique selectivities that are not achievable with conventional, uniform stationary phases.

While the fabrication of such gradients has been explored with various silanes, the principle can be extended to include this compound to create polarity gradients. One method for creating a continuous stationary phase gradient is through controlled rate infusion. In this technique, a solution of the silane is infused into the column at a controlled rate, leading to a gradual change in the ligand density along the column length. By using a mixture of silanes, for example, this compound and a nonpolar silane like octadecyltriethoxysilane, a reversed-phase to hydrophilic interaction liquid chromatography (HILIC) gradient could potentially be fabricated.

The development of such gradient stationary phases is an active area of research and holds promise for the separation of complex samples containing analytes with a wide range of polarities. This approach could significantly enhance the peak capacity and resolution in liquid chromatography.

Solid Phase Extraction (SPE) Sorbents

Solid phase extraction (SPE) is a widely used sample preparation technique that concentrates and purifies analytes from a complex matrix. The choice of sorbent material is critical for achieving high selectivity and extraction efficiency. This compound has been instrumental in the development of novel SPE sorbents, particularly for the selective extraction of specific classes of compounds.

A novel hybrid organic-inorganic sorbent, titanium(IV) butoxide-cyanopropyltriethoxysilane (Ti-CNPrTEOS), has been successfully synthesized for the selective solid phase extraction of polar aromatic amines from water samples. iium.edu.myresearchgate.net This material is created through a sol-gel process involving the hydrolysis and condensation of titanium(IV) butoxide and this compound, with hydrochloric acid acting as a catalyst. iium.edu.myresearchgate.net

The synthesis process is influenced by several key factors that have been optimized to enhance the sorbent's performance. iium.edu.myresearchgate.net Researchers investigated variables such as the choice of solvent, molar content of water, the ratio of the titanium and silane precursors, and the aging temperature to achieve high recovery rates for polar aromatic amines. iium.edu.myresearchgate.net The optimized conditions were found to be the use of tetrahydrofuran (B95107) as the solvent, a 1.2 M hydrochloric acid catalyst, 4 moles of water, a 1:1 molar ratio of titanium(IV) butoxide to this compound, and an aging temperature of 60°C. iium.edu.myresearchgate.net

Characterization of the synthesized Ti-CNPrTEOS sorbent was carried out using various analytical techniques, including Fourier Transform-Infrared (FTIR) spectroscopy, Field-Emission Scanning Electron Microscopy (FESEM), CHN elemental analysis, and Thermogravimetric Analysis (TGA). iium.edu.my The resulting sorbent demonstrated a high selectivity and recovery for the extraction of polar aromatic amines when applied to wastewater samples, with subsequent analysis performed by gas chromatography-flame ionization detection. iium.edu.myresearchgate.net The Ti-CNPrTEOS material shows potential as a superior alternative to conventional extraction sorbents for these types of analytes. iium.edu.myresearchgate.net

| Parameter | Optimal Condition |

|---|---|

| Solvent | Tetrahydrofuran |

| Catalyst | 1.2 M Hydrochloric Acid |

| Water Content | 4 mol |

| Precursor Ratio (Ti(OBu)4:CNPrTEOS) | 1:1 |

| Aging Temperature | 60°C |

Electrochemical Sensing and Biosensing Platforms

The ability of this compound to form stable, functionalized films makes it a valuable component in the fabrication of electrochemical sensors and biosensors. These platforms rely on the modification of electrode surfaces to facilitate the detection of specific analytes or to immobilize biological recognition elements.

Organically modified silicate (B1173343) (ORMOSIL) materials prepared via the sol-gel process offer a versatile method for creating thin films on electrode surfaces. instras.com These films can be tailored to have specific properties, such as hydrophobicity or hydrophilicity, and can incorporate functional groups to interact with target analytes. science24.com The sol-gel process involves the hydrolysis and condensation of precursors like this compound to form a porous, glass-like matrix on an electrode. instras.com

The porosity and surface chemistry of these silicate films can be precisely controlled by adjusting the sol-gel reaction conditions. science24.com This allows for the creation of sensor surfaces with high surface areas and selective binding capabilities. nih.gov For instance, hybrid silicate films can be doped with various reagents to enable the detection of specific ions or molecules. instras.com While many organosilanes are used for this purpose, the cyano group in this compound provides a polar functionality that can be advantageous for interacting with certain analytes. Films derived from cyano-functionalized silanes, such as the related 2-cyanoethyltrimethoxysilane, have been shown to possess a high relative permittivity, a property that can be useful in electrochemical applications. sigmaaldrich.com The development of these ORMOSIL films represents a flexible approach to fabricating robust and sensitive chemical sensors. instras.com

A critical step in the development of many biosensors is the stable immobilization of a bioreceptor (e.g., an enzyme or antibody) onto a transducer surface. mdpi.com Silanization, the process of modifying a surface with an organosilane coupling agent, is a widely used technique to create a stable interface for attaching these biological molecules. nih.gov While 3-Aminopropyltriethoxysilane (B1664141) (APTES) is the most common silane used for this purpose due to the reactive nature of its terminal amine group, this compound offers an alternative functional surface. nih.govresearchgate.net

The process involves treating a substrate, often an oxide surface like silica or a metal oxide, with the silane. The ethoxy groups of the silane hydrolyze and form covalent Si-O-Si bonds with the surface and with each other, creating a stable, functionalized layer. mdpi.com The terminal functional group—in this case, the cyano group—is then available for subsequent modification or direct interaction with the bioreceptor.

The cyano group is polar and can participate in dipole-dipole interactions. While direct covalent linkage to biomolecules is less straightforward than with amine or epoxy-functionalized silanes, the cyano group can be chemically modified. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing versatile handles for cross-linking chemistries. Furthermore, cyano-functionalized silanes have been explored in fluorescent sensing applications where interactions with an analyte can lead to detectable changes in fluorescence. researchgate.net This suggests a potential role for this compound in the development of optical biosensors or in platforms where its unique electronic properties can be leveraged for signal transduction.

| Compound Name |

|---|

| This compound |

| Titanium(IV) butoxide |

| 2-cyanoethyltrimethoxysilane |

| 3-Aminopropyltriethoxysilane |

| Tetrahydrofuran |

| Hydrochloric acid |

Emerging Applications and Advanced Technologies Incorporating 3 Cyanopropyltriethoxysilane

Energy Storage Systems

The performance and longevity of lithium-ion (Li-ion) batteries are critically dependent on the stability of the electrode-electrolyte interface. 3-Cyanopropyltriethoxysilane is being explored as a strategic component in binder formulations to enhance the electrochemical stability of high-capacity anodes, such as those based on silicon.

Binder Modification Strategies in Li-ion Battery Electrodes

In silicon composite electrodes, which are promising for next-generation Li-ion batteries due to their high theoretical capacity, the binder plays a crucial role in accommodating the large volume changes during charging and discharging cycles. Polyacrylic acid (PAA) is a commonly used binder, and its performance can be enhanced by modification with functional molecules.

This compound has been used as a "dipolar modifier" for PAA binders. rsc.org The strategy involves introducing permanent dipoles via the cyano group at the electrode interface. The triethoxysilane portion of the molecule allows it to chemically graft onto the PAA binder structure. This modification aims to selectively control charge transfer reactions at the surface of the silicon active material, mitigating the continuous, capacity-draining reduction of the electrolyte. rsc.org Research has shown that this modification can lead to the formation of a thinner solid electrolyte interphase (SEI) layer, which is beneficial for long-term stability. rsc.org The presence of the polar nitrile group is a key aspect of this strategy, distinguishing it from other silane (B1218182) coupling agents. The high polarity of the nitrile group in binders like polyacrylonitrile has been shown to improve adhesion and depress the structural deterioration of silicon electrodes. nih.gov

Impact of Dipolar Modifiers on Electrochemical Cycle Stability

The introduction of dipolar modifiers like this compound directly impacts the electrochemical stability and capacity retention of silicon anodes. In a study comparing standard PAA binder with a PAA binder modified by this compound, a significant improvement in performance was observed. The modified binder exhibited a 17% increase in capacity retention compared to the unmodified version. rsc.org

This improvement is attributed to the selective suppression of irreversible electrolyte reduction reactions. Differential capacity analysis revealed a significant cathodic shift of approximately 150 mV in the overpotential for these irreversible reactions after the initial SEI formation. rsc.org Crucially, there was a negligible shift in the overpotential for the reversible lithium-ion storage process, indicating that the dipolar modification selectively hinders undesirable side reactions without impeding the main energy storage mechanism. rsc.org Despite the improved capacity retention, the modification was also associated with a higher charge transfer resistance, suggesting that while the strategy is promising, further optimization is needed to avoid disrupting the beneficial ion transport properties of the binder. rsc.org

| Performance Metric | Unmodified PAA Binder | PAA Binder Modified with this compound | Reference |

|---|---|---|---|

| Capacity Retention Improvement | Baseline | 17% Increase | rsc.org |

| Overpotential Shift (Irreversible Reactions) | N/A | ~150 mV Cathodic Shift | rsc.org |

| Overpotential Shift (Reversible Li-ion Storage) | Negligible | Negligible | rsc.org |

| SEI Layer Characteristic | Standard | Thinner | rsc.org |

Anhydrous Proton Conductors

Anhydrous proton conductors are essential for the development of high-temperature proton exchange membrane fuel cells (PEMFCs) that can operate above 100 °C without external humidification. The design of these materials often involves creating pathways for proton transport through mechanisms other than water-assisted diffusion.

Development of Inorganic-Organic Hybrid Membranes for Proton Conduction

Inorganic-organic hybrid membranes represent a promising class of materials for anhydrous proton conduction. These materials combine the mechanical and thermal stability of an inorganic framework (like silica (B1680970), derived from silanes) with the functionality of organic components. The general approach involves using organosilanes to create a cross-linked silica network (Si-O-Si) that incorporates functional groups capable of facilitating proton transport.

While direct studies on this compound for this specific application are not prominent, the principles of membrane design suggest its potential utility. The development of anhydrous proton conductors often relies on incorporating polar groups or acid-base functionalities that can form hydrogen-bond networks for protons to "hop" through. 20.210.105nasa.gov For instance, polymers containing nitrile groups, such as sulfonated poly(arylene ether nitrile), have been explored for proton exchange membranes where the strong polar nitrile groups can influence the membrane's properties and proton conduction pathways. fbicrc.com.au The concept involves the this compound hydrolyzing and condensing to form a stable polysiloxane network, while the pendant cyanopropyl groups would be oriented within the material. These polar nitrile groups could potentially participate in or help organize proton-conducting pathways, especially when the membrane is doped with an acid, creating a medium for proton transport under anhydrous conditions.

Nanotechnology Integration

Role in Directed Synthesis and Surface Modification of Nanoparticles

Organofunctional silanes are fundamental in nanotechnology for the synthesis and surface modification of nanoparticles. The trialkoxysilane group allows for covalent attachment to the surface of various inorganic nanoparticles (e.g., silica, metal oxides) that possess surface hydroxyl groups. This process, known as silanization, imparts new properties to the nanoparticles, dictated by the organofunctional group.

While specific research detailing the use of this compound in the directed synthesis or surface modification of nanoparticles is not widely documented, its role can be inferred from the extensive work on analogous silanes like 3-Aminopropyltriethoxysilane (B1664141) (APTES) and 3-Mercaptopropyltrimethoxysilane (MPTMS). nih.govtyut.edu.cn The underlying mechanism involves the hydrolysis of the ethoxy groups of the silane, followed by condensation with surface hydroxyls on the nanoparticle, forming stable Si-O-metal bonds. The propyl chain acts as a spacer, extending the cyano functional group away from the nanoparticle surface.

The introduction of the cyano group onto a nanoparticle surface would significantly alter its surface chemistry from hydrophilic (unmodified) to one with high polarity and different reactive potential compared to amino or thiol groups. This cyano-functionalization could be leveraged for applications requiring specific surface interactions, such as selective adsorption or as an intermediate for further chemical reactions.

Functionalization of Mesoporous Silica Materials for Targeted Applications

The covalent grafting of this compound onto the surface of mesoporous silica, such as MCM-41 and SBA-15, introduces a polar cyano (-C≡N) functionality. This modification significantly alters the surface chemistry of the silica, transitioning it from a hydrophilic silanol-rich surface to one with increased polarity and specific chemical reactivity. The presence of the cyanopropyl group is pivotal for a range of targeted applications, primarily in the fields of chromatography and solid-phase extraction (SPE).

The primary application of cyanopropyl-functionalized silica is as a stationary phase in chromatography. europa.euchromatographyonline.com The cyano group provides a moderate polarity, allowing for unique selectivity in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC). In normal-phase chromatography, the cyano group interacts with polar analytes through dipole-dipole interactions. In reversed-phase chromatography, it offers an alternative selectivity to traditional alkyl phases (like C8 and C18) for the separation of a variety of compounds.

Furthermore, cyanopropyl-functionalized silica serves as an effective sorbent in solid-phase extraction. chromatographyonline.comdeswater.com The polar nature of the cyano group allows for the selective retention of polar analytes from nonpolar matrices. chromatographyonline.com This is particularly useful for sample cleanup and preconcentration in environmental and biomedical analysis. Research has demonstrated the successful synthesis of cyanopropyl-functionalized silica nanoparticles for use as a dispersive micro-solid phase extraction (D-µ-SPE) adsorbent for the removal of organophosphorus pesticides from aqueous solutions. deswater.com

While extensive research exists for other functional silanes, detailed studies focusing specifically on the functionalization of mesoporous silica with this compound and its subsequent applications are less common. However, the principles derived from studies on non-porous silica are largely applicable. The reaction kinetics of the polymerization of this compound have been studied, indicating that the hydrolysis and condensation reactions can be controlled by adjusting parameters such as the catalyst (acidic or alkaline) and water concentration. researchgate.net

One important consideration in the synthesis of cyanopropyl-functionalized silica is the stability of the cyano group under certain reaction conditions. For instance, research on the acid hydrolysis of this compound has shown an unexpected conversion of the cyanopropyl group to a chloropropyl group in the presence of hydrochloric acid. researchgate.net This highlights the need for careful control of the synthesis parameters to ensure the desired surface functionality is achieved and maintained.

Detailed Research Findings:

| Property | Description | Targeted Applications |

| Functional Group | Cyano (-C≡N) | Chromatography (Normal and Reversed-Phase), Solid-Phase Extraction |

| Surface Polarity | Moderately Polar | Separation of polar and nonpolar compounds, selective extraction of polar analytes |

| Interaction Mechanism | Dipole-dipole interactions, van der Waals forces | Retention of analytes with polar functional groups |

| Synthesis Method | Sol-gel process, grafting | Covalent attachment of cyanopropyl groups to the silica surface |

| Key Research Finding | Potential for unexpected conversion of cyano to chloro group under acidic conditions. researchgate.net | Highlights the importance of controlled synthesis conditions. |

Advanced Characterization Techniques for Materials Incorporating 3 Cyanopropyltriethoxysilane

Spectroscopic Methods for Chemical Structure and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative spectroscopic technique for investigating the elemental composition and the chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. This makes it exceptionally well-suited for confirming the presence and analyzing the chemical structure of thin films of 3-Cyanopropyltriethoxysilane grafted onto a substrate.

When a material is irradiated with a beam of X-rays, core-level electrons are emitted. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of an electron is characteristic of the element from which it was emitted and is also sensitive to the local chemical environment, an effect known as the chemical shift.

For a surface modified with this compound, XPS analysis provides several key pieces of information:

Elemental Composition: A survey scan detects all elements present on the surface (except H and He). The appearance of signals for Silicon (Si 2p), Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s) after the modification process provides direct evidence of the silane's presence. The quantification of these elements allows for the determination of the surface stoichiometry, which can be compared to the theoretical composition of the silane (B1218182) to assess the purity and integrity of the film.

Chemical State of Silicon (Si 2p): The high-resolution Si 2p spectrum is crucial for understanding the bonding of the silane to the surface and the extent of cross-linking. The binding energy of the Si 2p peak for organosilanes is typically around 102 eV. This is distinct from the binding energy for elemental silicon (Si⁰, ~99.4 eV) and silicon dioxide (SiO₂, ~103.5 eV), allowing the silane layer to be distinguished from a silicon or silica (B1680970) substrate. The formation of Si-O-Si bonds in the polysiloxane network results in a chemical shift to a higher binding energy compared to the Si-C bond.

Chemical State of Carbon (C 1s): The high-resolution C 1s spectrum can be deconvoluted to identify the different types of carbon atoms within the this compound molecule. The main peak, typically around 284.8-285.0 eV, is attributed to C-C and C-H bonds in the propyl chain. A component at a slightly higher binding energy can be assigned to the C-Si bond, while carbons bonded to nitrogen (in the C≡N group) appear at approximately 286-287 eV.

Chemical State of Nitrogen (N 1s): The N 1s spectrum provides a clear signature for the cyano group. The binding energy for a nitrile (C≡N) nitrogen is typically observed in the range of 399.0 to 400.0 eV. The presence of this peak confirms that the functional cyano group has remained intact during the grafting process.

Chemical State of Oxygen (O 1s): The O 1s spectrum gives insight into the oxygen-containing species. It can be deconvoluted to distinguish between oxygen in the substrate (e.g., metal oxides or SiO₂ at ~532-533 eV), oxygen in the Si-O-Si siloxane network, and oxygen in the unhydrolyzed Si-O-C ethoxy groups (~532 eV).

The following table summarizes the expected binding energies for the core levels of elements in a this compound film.

| Core Level | Functional Group | Expected Binding Energy (eV) | Interpretation |

| Si 2p | R-Si -(O-)x | ~102.0 - 102.7 | Confirms presence of organic silane layer. Shifts to higher energy with increased Si-O bonding. |

| Si O₂ (substrate) | ~103.5 | Signal from underlying silica substrate. | |

| C 1s | C -C, C -H | ~285.0 | Aliphatic carbons in the propyl chain. |

| C -Si | ~284.5 | Carbon directly bonded to silicon. | |

| C ≡N | ~286.2 - 286.8 | Carbon of the nitrile group. | |

| N 1s | C≡N | ~399.0 - 400.0 | Confirms the presence of the intact cyano group. |

| O 1s | Si-O -Si, Si-O -C | ~532.0 - 532.5 | Oxygen in the siloxane network and residual ethoxy groups. |

| SiO ₂ (substrate) | ~533.0 | Oxygen in an underlying silica/silicate (B1173343) substrate. |

Microscopic and Morphological Characterization

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM-EDX) for Nanoscale Structure and Elemental Mapping

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the internal structure of materials at the nanoscale. In the context of materials modified with this compound, such as functionalized silica nanoparticles, TEM provides direct imaging of particle size, shape, and the thickness of the deposited silane layer. High-resolution TEM (HRTEM) can even resolve the crystalline structure of the core material and assess the amorphous nature of the silane coating.

Scanning Transmission Electron Microscopy (STEM) offers complementary information, particularly when coupled with Energy Dispersive X-ray Spectroscopy (EDX). In STEM mode, a focused electron beam is scanned across the sample, and detectors collect signals to form an image. High-angle annular dark-field (HAADF) STEM imaging is especially powerful as the image contrast is sensitive to the atomic number (Z-contrast), allowing for the differentiation of heavier and lighter elements within the nanostructure.

When combined with EDX, STEM becomes a potent tool for nanoscale elemental mapping. As the electron beam interacts with the sample, it generates characteristic X-rays unique to each element. The EDX detector measures the energy of these X-rays, enabling the creation of maps that show the spatial distribution of elements like silicon (Si), oxygen (O), carbon (C), and nitrogen (N) within the material. For a silica nanoparticle functionalized with this compound, STEM-EDX would be expected to show a silicon and oxygen-rich core, with a surrounding shell where carbon and nitrogen signals are concentrated, confirming the successful grafting and distribution of the cyanopropyl functional groups. While specific studies detailing the TEM and STEM-EDX analysis of this compound-modified materials are not widely available, the principles are well-established through research on nanoparticles functionalized with similar organosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES).

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to map the three-dimensional topography of a surface. nih.gov It operates by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever as it interacts with surface features, a detailed topographical map can be generated.

AFM is particularly valuable for characterizing thin films and coatings of this compound on various substrates. The technique can reveal how the silane molecules assemble on the surface, whether they form a smooth, uniform monolayer or aggregate into islands and nodules. This information is critical for applications where surface uniformity is paramount.

A key quantitative output from AFM is the surface roughness, typically reported as the root-mean-square (RMS) roughness (Rq) and the average roughness (Ra). These parameters provide a statistical measure of the surface's vertical deviations from a mean line. For instance, studies on other organosilane films, such as those made from 3-glycidoxypropyltrimethoxysilane (B1200068) (GOPS) on silicon wafers, have used AFM to identify nodular structures approximately 50-100 nm in diameter. mdpi.com The analysis of materials modified with this compound would similarly provide insights into the film quality and homogeneity.

| Parameter | Description | Typical Application for Silane Films |

|---|---|---|

| Topography Imaging | Provides a 3D visualization of the surface. | Identifies film uniformity, presence of aggregates, pinholes, or other defects. |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the profile height deviations from the mean line. | Quantifies the overall smoothness of the silane coating. |

| RMS Roughness (Rq) | The root mean square average of the profile height deviations from the mean line. | Provides a statistical measure of surface roughness, more sensitive to large peaks and valleys than Ra. |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial method for determining the thermal stability of materials functionalized with this compound and for quantifying the amount of organic material grafted onto an inorganic substrate.

During a TGA experiment, the sample is heated at a constant rate, and its weight is continuously monitored. The resulting TGA curve plots the percentage of weight loss against temperature. For a material like silica nanoparticles modified with this compound, the initial weight loss at lower temperatures (typically below 150°C) corresponds to the desorption of physically adsorbed water and solvents. The significant weight loss at higher temperatures is attributed to the thermal decomposition of the covalently bonded cyanopropyl groups. The temperature at which this decomposition begins indicates the thermal stability of the functionalized material.

Furthermore, the total weight loss associated with the organic moiety can be used to calculate the grafting density of the silane on the substrate surface. For example, research on silica nanoparticles functionalized with (3-cyanopropyl)triethoxysilane has utilized TGA to suggest an attachment density of 5.7 molecules per square nanometer. tribology.rs This quantitative data is vital for understanding structure-property relationships and optimizing the functionalization process.

| Material System | Analysis Goal | Key Finding/Parameter | Reference |

|---|---|---|---|

| Silica Nanoparticles + this compound | Quantify Grafting Density | Attachment density suggested to be 5.7 molecules/nm² | tribology.rs |

| This compound Hydrolysis Product | Study Thermal Behavior | TGA used to monitor decomposition stages. | undip.ac.id |